molecular formula C23H18N2O4S2 B3297774 3-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide CAS No. 896287-60-8

3-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B3297774
CAS RN: 896287-60-8
M. Wt: 450.5 g/mol
InChI Key: OERARPZBYMFOGG-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a chemical compound with potential therapeutic applications. It is a thiazole-based compound that has been synthesized and studied for its biological properties.

Scientific Research Applications

Antioxidant Activity

Benzamide compounds have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

Benzamides have also been reported to have antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Antifungal Activity

Similar to their antibacterial properties, benzamides can also exhibit antifungal activity . This could make them useful in treating fungal infections .

Antiviral Activity

Thiazole derivatives, which are present in the structure of the compound, have been found to have antiviral properties . This suggests potential applications in the development of antiviral drugs .

Antitumor and Cytotoxic Activity

Benzamide and thiazole derivatives have been reported to show antitumor and cytotoxic activities . They could potentially be used in cancer treatment .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative disorders .

Anti-inflammatory and Analgesic Activity

Benzamide compounds have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of pain and inflammation .

Industrial Applications

In addition to their potential medical applications, benzamides are also used in various industrial sectors such as the plastic, rubber, and paper industries .

properties

IUPAC Name

3-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S2/c1-31(27,28)20-9-5-6-17(14-20)22(26)25-23-24-21(15-30-23)16-10-12-19(13-11-16)29-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERARPZBYMFOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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